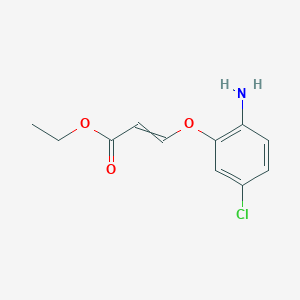
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenoxyacrylate and contains both amino and chloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Phenoxy derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate
- Ethyl 3-(2-amino-6-chlorophenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-bromophenoxy)prop-2-enoate
Uniqueness
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is unique due to the specific positioning of the amino and chloro groups on the phenoxy ring, which can significantly influence its reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
917872-62-9 |
|---|---|
Formule moléculaire |
C11H12ClNO3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-7H,2,13H2,1H3 |
Clé InChI |
QSHYBRYVYPNKAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=COC1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


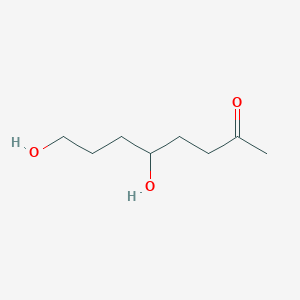
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
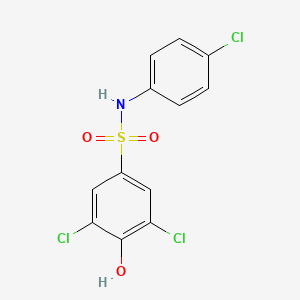
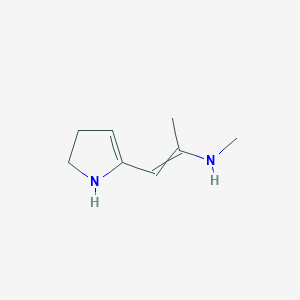

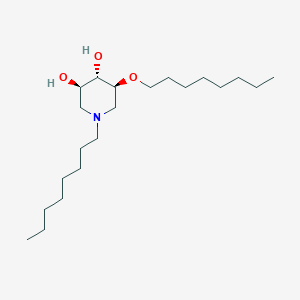
![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)
![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)
![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
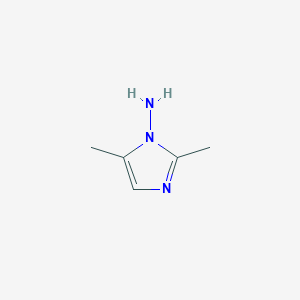
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


